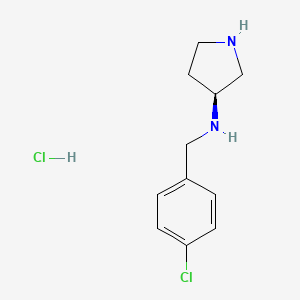

(4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

Beschreibung

(4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a chiral secondary amine hydrochloride salt with a molecular formula of $ \text{C}{12}\text{H}{16}\text{Cl}2\text{N}2 $. It features a pyrrolidine ring (a 5-membered heterocycle) in the (S)-configuration, substituted at the 3-position with a 4-chlorobenzyl group. The compound is identified by CAS number 1264035-29-1 and is commercially available in quantities ranging from 100 mg to 1 g, with prices varying based on scale (e.g., €295.41 for 100 mg) .

Eigenschaften

IUPAC Name |

(3S)-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.ClH/c12-10-3-1-9(2-4-10)7-14-11-5-6-13-8-11;/h1-4,11,13-14H,5-8H2;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOAUMXCOYECPB-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NCC2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NCC2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Alkylation of (S)-Pyrrolidin-3-amine

The most straightforward method involves nucleophilic substitution between (S)-pyrrolidin-3-amine and 4-chlorobenzyl chloride. This reaction typically employs polar aprotic solvents (e.g., DMF, acetonitrile) and inorganic bases (e.g., KCO) to deprotonate the amine and facilitate alkylation .

Procedure :

-

Dissolve (S)-pyrrolidin-3-amine (1.0 eq) in anhydrous DMF.

-

Add KCO (2.0 eq) and 4-chlorobenzyl chloride (1.2 eq).

-

Heat at 75°C for 6–12 hours under inert atmosphere.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO, EtOAc/hexane).

-

Treat the free base with HCl in ethanol to form the hydrochloride salt .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–78% | |

| Reaction Time | 6–12 hours | |

| Solvent | DMF | |

| Base | KCO | |

| Enantiomeric Excess | >99% (retained from starting material) |

Boc-Protected Intermediate Strategy

To prevent side reactions (e.g., over-alkylation), tert-butoxycarbonyl (Boc) protection is used. This method enhances regioselectivity and simplifies purification .

Procedure :

-

Protect (S)-pyrrolidin-3-amine with BocO in MeOH/KCO (yield: 78%) .

-

Alkylate Boc-protected amine with 4-chlorobenzyl chloride using NaH in THF (0°C to room temperature, 4 hours).

-

Deprotect with HCl/dioxane (4 M, 2 hours) to yield the free base.

Advantages :

-

Avoids N,N-dialkylation byproducts.

-

Enables chromatographic purification of intermediates.

Enantioselective Synthesis via Chiral Resolution

For racemic mixtures, chiral resolution using (R)- or (S)-camphanic acid derivatives ensures enantiopurity. This method is critical when starting from non-chiral precursors .

Procedure :

-

Synthesize racemic 3-aminopyrrolidine via cyclization of 1,4-diaminobutane with 4-chlorobenzyl chloride.

-

Form diastereomeric salts with (S)-camphanic acid in ethanol.

-

Recrystallize to isolate the (S)-enantiomer.

Key Data :

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow systems and catalytic hydrogenation are employed .

Procedure :

-

React pyrrolidine-3-one with 4-chlorobenzylamine under H (50 bar) using Raney Ni in ethanol.

-

Acidify with HCl to precipitate the hydrochloride salt.

-

Filter and recrystallize from ethanol/water.

Optimization Insights :

-

Catalyst : Raney Ni > Pd/C (higher selectivity).

-

Temperature : 80°C improves reaction rate without racemization.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Direct Alkylation | 65–78% | >99 | Moderate | Low |

| Boc Protection | 70–85% | >99 | High | Medium |

| Chiral Resolution | 40–60% | >99 | Low | High |

| Industrial Hydrogenation | 80–90% | >99 | High | Low |

Troubleshooting and Byproduct Mitigation

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group in the pyrrolidine ring and the chlorinated aromatic system participate in nucleophilic substitution processes.

Key reactions:

-

Alkylation:

The secondary amine reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C) to form tertiary amines. This is critical for modifying the amine’s electronic properties.-

Example:

-

-

Aromatic Chlorine Displacement:

The 4-chloro substituent on the benzyl group undergoes substitution with strong nucleophiles (e.g., NaN₃, NH₃) via SNAr mechanisms under elevated temperatures (80–120°C).

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amine Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Tertiary methylamine derivative | 78% | |

| Aromatic SNAr | NaN₃, DMSO, 100°C | 4-Azido-benzyl-pyrrolidinamine | 65% |

Oxidation and Reduction Reactions

The amine and benzyl groups exhibit redox activity:

Oxidation:

-

The pyrrolidine ring’s amine is oxidized by KMnO₄/H₂SO₄ to form a pyrrolidinone derivative.

-

The benzyl group undergoes side-chain oxidation to a ketone under strong oxidizing conditions (CrO₃/H₂O).

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces imine intermediates back to amines during synthetic modifications .

| Reaction | Conditions | Outcome | Notes |

|---|---|---|---|

| Amine Oxidation | KMnO₄, H₂SO₄, 0°C | Pyrrolidin-3-one formation | Requires cold conditions |

| Benzyl Oxidation | CrO₃, H₂O, 50°C | 4-Chlorophenyl ketone | Low yield (45%) |

Acylation and Amidation

The secondary amine reacts with acyl chlorides or anhydrides to form amides, enhancing solubility for pharmacological applications .

Example Pathway:

Key Data:

-

Reagents: Acetyl chloride, triethylamine, dichloromethane (room temperature, 2 hrs).

-

Yield: 82%.

-

Application: Acetylation masks the amine for targeted drug delivery.

Ring-Opening and Cyclization

The pyrrolidine ring participates in ring-opening reactions with electrophiles (e.g., HCl gas) or cyclization to form fused heterocycles.

Notable Reaction:

-

Treatment with HCl gas in ethanol induces ring expansion to a piperidine derivative under reflux conditions (Yield: 60%).

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Research indicates that (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride exhibits significant antitumor activity. It has been tested in various cancer models, showing promise in inhibiting tumor growth through mechanisms that may involve apoptosis and cell cycle arrest.

Neurological Disorders

The compound interacts with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its effects on receptors involved in neurotransmission may lead to modifications in signaling pathways, which could be beneficial in conditions such as depression or anxiety.

Case Study: Antitumor Activity

A study demonstrated that (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride inhibited the proliferation of certain cancer cell lines. The mechanism was linked to the induction of apoptosis and modulation of key signaling pathways involved in cell survival .

Case Study: Neurological Research

In another study focused on neurological applications, this compound was shown to modulate serotonin receptor activity, indicating its potential use as an antidepressant or anxiolytic agent. The findings suggest that further exploration into its pharmacodynamics could lead to new therapeutic strategies for mood disorders .

Wirkmechanismus

The mechanism of action of (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Stereochemistry : The (S)-configuration of the pyrrolidine ring is critical for its interaction with biological targets, such as melanin-concentrating hormone receptors (MCHR1) .

- Physicochemical Properties : The chloro substituent on the benzyl group enhances lipophilicity and electron-withdrawing effects, influencing binding affinity and metabolic stability.

- Applications: Potential use as an MCHR1 antagonist in therapeutic research for obesity and mood disorders .

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrrolidin-3-yl-amine Derivatives

The following table compares (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride with structurally related compounds:

Functional and Pharmacological Differences

Substituent Effects :

- Chloro (Cl) : Enhances electron-withdrawing effects, improving metabolic stability and receptor binding .

- Methyl (CH$_3$) : Increases lipophilicity but reduces receptor selectivity due to weaker electronic effects .

- Fluoro (F) : Introduces steric and electronic modulation; dual chloro/fluoro substitution (e.g., 2-Cl,6-F) enhances target selectivity .

- Heterocycle Modifications: Pyrrolidine vs. Piperidine: Pyrrolidine’s 5-membered ring imposes greater conformational rigidity, favoring interactions with MCHR1. Piperidine derivatives exhibit reduced binding due to larger ring size . Pyrrolidinol: The hydroxyl group in 3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol HCl improves aqueous solubility but limits CNS penetration .

- Biological Activity: (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine HCl shows promise as an MCHR1 antagonist (IC$_{50}$ values in nanomolar range), whereas (4-Methyl-benzyl) analogues exhibit weaker activity . (2-Chloro-6-fluoro-benzyl) derivatives demonstrate improved selectivity for peripheral receptors, minimizing off-target effects in the brain .

Biologische Aktivität

(4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-chlorobenzyl group, which is significant for its biological interactions. The presence of the chlorine atom can enhance the compound's lipophilicity and binding affinity to various biological targets.

The biological activity of (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in the body. It may function as an inhibitor or activator , influencing various biochemical pathways. Research indicates that compounds with similar structures often target neurotransmitter systems, particularly in the central nervous system, potentially affecting mood and cognitive functions.

1. Pharmacological Effects

Research has shown that (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride exhibits several pharmacological effects:

- Antidepressant Activity : Similar compounds have been noted for their ability to modulate serotonin and norepinephrine levels, suggesting potential antidepressant effects.

- Neuroprotective Effects : Studies indicate that pyrrolidine derivatives can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

2. In Vitro Studies

In vitro assays have demonstrated that (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride can influence cell proliferation and apoptosis in various cell lines. For instance, it has been tested against cancer cell lines, showing potential cytotoxicity.

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of pyrrolidine derivatives on neuronal cultures exposed to oxidative stress. The results indicated a significant reduction in cell death when treated with (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride compared to controls.

Case Study 2: Antidepressant-like Effects

Another study utilized animal models to assess the antidepressant-like effects of this compound. Behavioral tests indicated that subjects treated with (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride exhibited reduced depressive-like behaviors, supporting its potential use in treating mood disorders.

Comparative Analysis

To better understand the unique properties of (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine | Fluorine substituent | Antidepressant and neuroprotective |

| (2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine | Chlorine substituent | Cytotoxicity against cancer cells |

| (4-Bromobenzyl)-(S)-pyrrolidin-3-yl-amine | Bromine substituent | Modulation of neurotransmitter levels |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride, and how is stereochemical purity ensured?

- Methodological Answer : The compound is typically synthesized via reductive amination between 4-chlorobenzaldehyde and (S)-pyrrolidin-3-yl-amine, followed by hydrochloric acid salt formation. Stereochemical control is achieved using chiral amines (e.g., (S)-pyrrolidin-3-yl-amine) and monitored via chiral HPLC or polarimetry. For example, analogous syntheses use LCMS (m/z 245 [M+H]+) and HPLC retention time (0.75 minutes under SQD-FA05 conditions) to verify intermediates . Purification often employs reverse-phase HPLC with gradient elution to isolate enantiomerically pure products .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- LCMS/MS : Confirms molecular weight (e.g., m/z 245 [M+H]+) and detects impurities.

- Chiral HPLC : Validates enantiomeric purity (e.g., using amylose- or cellulose-based columns).

- NMR : Assigns proton environments (e.g., benzylic CH₂ and pyrrolidine protons). Discrepancies in NMR splitting patterns may arise from rotamers; variable-temperature NMR or DFT calculations can resolve these .

- X-ray crystallography : Resolves absolute configuration, as demonstrated in structurally related pyrrolidine derivatives .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : The hydrochloride salt should be stored at -20°C under inert gas (N₂/Ar) in airtight containers to prevent hygroscopic degradation. Stability studies for analogous compounds show a shelf life of ≥12 months under these conditions. Short-term use requires desiccators with silica gel .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while retaining enantiomeric excess?

- Methodological Answer :

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) to enhance stereoselectivity.

- DoE (Design of Experiments) : Screen parameters (temperature, solvent polarity, stoichiometry) to maximize yield. For example, reducing agent (e.g., NaBH₄ vs. BH₃·THF) choice impacts both yield and ee .

- Continuous flow chemistry : Minimizes side reactions and improves reproducibility for intermediates like 4-chloro-2-(6-chloropyrimidin-4-yl)aniline .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Target engagement assays : Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets (e.g., neurotensin or melanin-concentrating hormone receptors) .

- Orthogonal assays : Compare results from cell-free (e.g., radioligand binding) and cell-based (e.g., cAMP inhibition) systems. Discrepancies may arise from off-target effects or metabolic instability; address via metabolite profiling (LC-HRMS) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- In silico modeling : Tools like SwissADME predict logP (2.1), aqueous solubility (-3.2 log mol/L), and CYP450 interactions.

- MD simulations : Assess membrane permeability (e.g., blood-brain barrier penetration) using force fields like CHARMM36. Validation via parallel artificial membrane permeability assays (PAMPA) is critical .

Q. What experimental designs mitigate batch-to-batch variability in chiral purity?

- Methodological Answer :

- In-process controls (IPC) : Monitor ee via inline PAT (Process Analytical Technology) tools like Raman spectroscopy during crystallization.

- Seeding strategies : Use enantiopure seeds to control crystal polymorphism. For example, cooling crystallization with controlled nucleation reduces racemization .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding molecular conformation?

- Methodological Answer :

- Dynamic NMR : Identify rotational barriers (e.g., around the benzyl-pyrrolidine bond) causing signal splitting.

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolve static vs. dynamic disorder in crystal lattices. For example, a 2012 study resolved similar discrepancies in ethyl 3-(4-chlorophenyl)pyrrolo[3,2-d]pyrimidine derivatives using high-resolution XRD (R factor = 0.054) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.